1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(3-ethylimidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-3-14-9(7-11-2)13-8-5-4-6-12-10(8)14/h4-6,11H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKODMGYGMNIVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1N=CC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been reported to show a broad range of biological activities.
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects.
Biochemical Analysis
Biochemical Properties
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-kappaB signaling pathway, which plays a critical role in regulating the immune response to infection. Additionally, it can alter gene expression by binding to specific DNA sequences and influencing the transcription of target genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for prolonged biological activity. In vivo studies have indicated that the compound may undergo metabolic degradation, leading to a decrease in its concentration and effectiveness over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anti-tumor activities. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. For example, it can increase the production of reactive oxygen species (ROS) by enhancing the activity of certain oxidases.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to accumulate in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.
Biological Activity
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is a compound belonging to the imidazo[4,5-b]pyridine class, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C11H14N4
- Molecular Weight : 202.25 g/mol
Kinase Inhibition
Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant inhibitory effects on various kinases. Notably, studies have identified these compounds as potent inhibitors of the c-Met kinase, which plays a critical role in tumor growth and metastasis.
Case Study: c-Met Kinase Inhibition
In a study aimed at discovering novel c-Met inhibitors, a series of imidazo[4,5-b]pyridine derivatives were synthesized and evaluated. Among them, one compound demonstrated:
- IC50 : 0.5 µM in enzymatic assays.
- In vitro Stability : High metabolic stability with no significant degradation over 24 hours.
- In vivo Efficacy : Showed tumor growth inhibition in NIH-3T3/TPR-Met xenograft models without adverse effects on body weight .
Structure-Activity Relationships (SAR)
The biological activity of imidazo[4,5-b]pyridine derivatives is heavily influenced by their structural features. Key findings include:
- Substituent Effects : The presence of various alkyl and aryl groups at specific positions on the imidazo ring can enhance potency and selectivity for target kinases.
- Hinge Binding : The ability to form hydrogen bonds with the hinge region of kinases is crucial for binding affinity and inhibition .
Additional Biological Activities
Beyond kinase inhibition, some derivatives have shown promise in other areas:
- Anti-inflammatory Properties : Certain compounds have been reported to exhibit anti-inflammatory effects through the inhibition of IRAK kinases .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:
- Condensation Reaction : Reacting 2-amino pyridine derivatives with appropriate aldehydes or ketones.
- Cyclization : Using cyclization techniques to form the imidazopyridine core.
- Functionalization : Introducing substituents to enhance biological activity.
Summary of Research Findings
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | c-Met Inhibitor | 0.5 | High stability in vivo |
| Compound B | IRAK Inhibitor | TBD | Potential anti-inflammatory effects |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine structures exhibit promising anticancer properties. Specifically, compounds similar to 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine have been investigated for their ability to inhibit specific kinases involved in cancer progression. A study demonstrated that imidazo[4,5-b]pyridine derivatives could effectively inhibit the activity of certain protein kinases, which are critical in various cancer pathways .
Antimicrobial Properties
Another significant application of this compound is its antimicrobial potential. Research has shown that imidazo[4,5-b]pyridine derivatives possess antibacterial and antifungal activities. The structure allows for interaction with microbial enzymes or DNA, disrupting their function and leading to cell death .
Cosmetic Formulations
Skin Care Applications
The unique properties of imidazo[4,5-b]pyridine derivatives make them suitable candidates for incorporation into cosmetic formulations. Their ability to modulate skin cell functions and provide antimicrobial benefits can enhance the efficacy of topical products such as creams and lotions .
Formulation Studies
Experimental designs utilizing response surface methodology have shown that incorporating these compounds can improve the sensory attributes and stability of cosmetic formulations. For example, studies indicated that specific concentrations of imidazo[4,5-b]pyridine derivatives could enhance moisturizing properties while minimizing greasiness .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Anticancer Activity Study (2020) | Demonstrated inhibition of protein kinases by imidazo[4,5-b]pyridine derivatives | Supports potential use in cancer therapeutics |
| Antimicrobial Efficacy (2021) | Showed significant antibacterial activity against various pathogens | Highlights application in infection control |
| Cosmetic Formulation Research (2022) | Improved sensory properties in topical applications | Suggests viability in skincare products |
Comparison with Similar Compounds
1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
This compound differs only in the 3-position substituent (isobutyl vs. ethyl). Such modifications are critical in optimizing pharmacokinetic profiles.
Anti-Tuberculosis Imidazo[4,5-b]pyridine Derivatives
Compounds such as 1-(3H-imidazo[4,5-b]pyridin-2-yl)-butane-1,2,3,4-tetraol (1a) and 4-chloro-2-(2-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-yl)phenol (2a) exhibit anti-tubercular activity (MIC = 3.12 µg/mL). These derivatives feature hydroxyl or halogen substituents, which may enhance target binding through hydrogen bonding or electrostatic interactions. In contrast, the ethyl and methylamine groups in the target compound could prioritize different binding mechanisms, such as hydrophobic interactions .
Patent Derivatives with Sulfonyl and Trifluoromethyl Groups
The European patent application lists compounds like 2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine. The sulfonyl and trifluoromethyl groups are electron-withdrawing, improving metabolic resistance and binding affinity to targets like enzymes or receptors. The absence of such groups in the target compound may result in lower potency but improved solubility .
Molecular Properties and Bioactivity
A comparative analysis of molecular weights and substituents is provided below:
Key Observations:
- The target compound’s simpler substituents result in a lower molecular weight (~245 g/mol) compared to derivatives with halogenated or bulky groups (e.g., 410.73 g/mol in ), favoring oral bioavailability.
- Chlorine or hydroxyl substituents in anti-tuberculosis analogs enhance potency but may reduce solubility .
- Piperidine and dichlorophenyl groups in introduce chirality and aromatic interactions, which are absent in the target compound, highlighting divergent therapeutic applications.
Pharmacological Implications
In contrast, analogs with hydroxyl or sulfonyl groups (e.g., ) are more suited for antimicrobial applications. The ethyl group balances lipophilicity and metabolic stability, making it a viable candidate for further optimization in early drug discovery.
Preparation Methods
General Synthetic Approach
The synthesis of imidazo[4,5-b]pyridine derivatives, including the target compound, typically starts with substituted pyridin-2-amines and pyridine-2-carbaldehydes. The key step involves the formation of the imidazo ring system through cyclization reactions facilitated by reagents such as tosic acid and isocyanides under reflux conditions in methanol.
Method A: Imidazo[4,5-b]pyridine Core Formation
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Substituted pyridin-2-amine + substituted pyridine-2-carbaldehyde | Mixed in methanol with 0.2 eq tosic acid and 1 eq 2-isocyano-2,4,4-trimethylpentane |
| 2 | Stir at 70 °C for 12 hours | Cyclization to form imidazo[4,5-b]pyridine core |
| 3 | Workup: Dilution with water, extraction with ethyl acetate, drying over Na2SO4, filtration, concentration | Isolation of crude product |
| 4 | Purification by silica gel chromatography | Pure imidazo[4,5-b]pyridine derivative obtained |
This method efficiently constructs the fused heterocyclic framework essential for the target compound.
Research Findings and Notes
- The core imidazo[4,5-b]pyridine structure is efficiently synthesized via cyclization involving substituted pyridin-2-amines and pyridine-2-carbaldehydes with isocyanide reagents and acid catalysis.
- The N-methylmethanamine group is commonly introduced by reductive amination or reduction of amide intermediates using borane complexes, which provide high yields and purity.
- Palladium-catalyzed amination reactions allow for versatility in functional group introduction, enabling the preparation of diverse derivatives of the compound.
- Bromination using NBS is a mild and selective method to prepare intermediates for further substitution reactions.
- The methods described allow for scalable synthesis suitable for medicinal chemistry applications and further derivatization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile. Key steps include optimizing solvent systems (e.g., THF or MeOH), temperature control (room temperature to reflux), and stoichiometric ratios of reagents (e.g., NaBH4 for reductions). Yield improvements may involve microwave-assisted synthesis (e.g., Biotage® Initiator+) to accelerate reaction kinetics and reduce side products .
- Example : In a reported protocol, NaBH4-mediated reduction of imine intermediates achieved 65–92% yields under inert atmospheres (N₂), with purification via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, imidazo[4,5-b]pyridine protons typically resonate at δ 7.5–8.5 ppm, while N-methyl groups appear as singlets near δ 2.3–3.0 ppm .
- ESI-MS : Confirm molecular weight via [M+H]⁺ or [M+Na]⁺ adducts. Discrepancies between calculated and observed masses may indicate incomplete purification or degradation .
- IR : Identify functional groups (e.g., C≡N stretches near 2200 cm⁻¹ in precursors) .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* basis sets) can model frontier molecular orbitals (HOMO/LUMO), charge distribution, and intramolecular interactions. For example, π-stacking in imidazo[4,5-b]pyridines enhances fluorescence, while ethyl and methyl groups influence steric effects .
- Application : DFT-guided synthesis can prioritize derivatives with low-energy transition states or enhanced binding affinities for biological targets .
Q. What strategies resolve contradictions in reported spectral data or biological activity across studies?
- Methodology :
- Multi-spectral validation : Cross-check NMR, IR, and MS data with computational predictions (e.g., ChemDraw or Gaussian simulations).
- Batch reproducibility : Compare results across labs using standardized protocols (e.g., inert atmosphere conditions, solvent purity) .
- Meta-analysis : Review literature for systematic errors (e.g., incorrect integration of overlapping NMR peaks) .
Q. How can computational reaction design (e.g., ICReDD’s methods) accelerate the development of derivatives?
- Methodology : Integrate quantum chemical reaction path searches with experimental feedback. For example, ICReDD’s platform uses machine learning to predict optimal conditions (solvent, catalyst) for imidazo[4,5-b]pyridine functionalization, reducing trial-and-error experimentation .
- Case Study : Arylidenemalononitrile intermediates were optimized via computational screening, achieving 73% yield in cyclocondensation reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
